molecular formula C10H10ClNO2 B044533 N-[2-(Chloroacetyl)phenyl]-N-methylformamide CAS No. 124958-63-0

N-[2-(Chloroacetyl)phenyl]-N-methylformamide

Cat. No. B044533
M. Wt: 211.64 g/mol
InChI Key: MFLBMFWZKYKKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Chloroacetyl)phenyl]-N-methylformamide, also known as CMF, is a chemical compound that has been widely used in scientific research. It is a derivative of N-methylformamide, which is a common solvent used in organic chemistry. CMF has been shown to have various biological effects, including anti-tumor and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of N-[2-(Chloroacetyl)phenyl]-N-methylformamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[2-(Chloroacetyl)phenyl]-N-methylformamide can induce apoptosis in cancer cells and reduce inflammation.

Biochemical And Physiological Effects

N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to have various biochemical and physiological effects. It inhibits the activity of HDACs, which can lead to changes in gene expression. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to induce apoptosis in cancer cells and reduce inflammation.

Advantages And Limitations For Lab Experiments

N-[2-(Chloroacetyl)phenyl]-N-methylformamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anti-tumor and anti-inflammatory properties. However, there are also some limitations to using N-[2-(Chloroacetyl)phenyl]-N-methylformamide in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for N-[2-(Chloroacetyl)phenyl]-N-methylformamide research. One area of interest is the development of N-[2-(Chloroacetyl)phenyl]-N-methylformamide analogs that have improved anti-tumor and anti-inflammatory properties. Another area of interest is the study of N-[2-(Chloroacetyl)phenyl]-N-methylformamide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(Chloroacetyl)phenyl]-N-methylformamide and its potential side effects.

Scientific Research Applications

N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. N-[2-(Chloroacetyl)phenyl]-N-methylformamide works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
In addition to its anti-tumor properties, N-[2-(Chloroacetyl)phenyl]-N-methylformamide has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

properties

CAS RN

124958-63-0

Product Name

N-[2-(Chloroacetyl)phenyl]-N-methylformamide

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

N-[2-(2-chloroacetyl)phenyl]-N-methylformamide

InChI

InChI=1S/C10H10ClNO2/c1-12(7-13)9-5-3-2-4-8(9)10(14)6-11/h2-5,7H,6H2,1H3

InChI Key

MFLBMFWZKYKKSF-UHFFFAOYSA-N

SMILES

CN(C=O)C1=CC=CC=C1C(=O)CCl

Canonical SMILES

CN(C=O)C1=CC=CC=C1C(=O)CCl

synonyms

Formamide, N-[2-(chloroacetyl)phenyl]-N-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sulphuryl chloride (119 ml) in dichloromethane (168 ml) was added dropwise to the o solution of 2'-acetyl-N-methylformanilide at 0° under a nitrogen atmosphere. The mixture was stirred for 2 hours at 0° and then cold (5°) water (488 ml) was added dropwise over a period of 1 hour. The dichloromethane layer was separated and dried over magnesium sulphate to give a solution of 2'-(2-chloroacetyl)-N-methylformanilide.
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119 mL
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168 mL
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488 mL
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Synthesis routes and methods II

Procedure details

A mixture of formic acid (2.3 ml) and acetic anhydride (3.6 ml) was heated at 50 to 60° for 2 hours, cooled to 0 to 5° and dichloromethane (10 ml) added. A solution of 2-chloro-2'-(methylamino)acetophenone (1.6 g) in dichloromethane (25 ml) was added and the solution then stirred at 10°-20° for 3 hours. The solution was cooled to 0 to 5° and water (50 ml) followed by aqueous sodium bicarbonate (1M, 50 ml) was added. The layers were separated and the aqueous layer was extracted with dichloromethane (50 ml). The combined dichloromethane layer and extract were dried over magnesium sulphate and the solvent was removed by distillation to give the novel compound 2'-(2-chloro-acetyl)-N-methylformanilide in the form of an oil.
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2.3 mL
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3.6 mL
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1.6 g
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25 mL
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50 mL
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10 mL
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50 mL
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Synthesis routes and methods III

Procedure details

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